molecular formula C25H29N3O3S2 B11228188 N-(2-methylphenyl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propanamide

N-(2-methylphenyl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propanamide

Cat. No.: B11228188
M. Wt: 483.7 g/mol
InChI Key: JHGWCYZUBKKMFA-UHFFFAOYSA-N
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Description

2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features a quinoline core, a piperidine sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via sulfonylation reactions, where piperidine is reacted with sulfonyl chlorides under basic conditions.

    Attachment of the Propanamide Moiety: The final step involves the formation of the propanamide group through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives and desulfonylated products.

    Substitution: Various substituted quinoline and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The quinoline core and piperidine sulfonyl group are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-documented medicinal properties.

    Piperidine Derivatives: Compounds like piperidine and its derivatives are widely used in pharmaceuticals and organic synthesis.

    Sulfonyl Compounds: Sulfonyl-containing compounds, such as sulfonamides, are known for their antibacterial properties.

Uniqueness

2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)PROPANAMIDE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both the quinoline core and the piperidine sulfonyl group in a single molecule is relatively uncommon and may result in unique reactivity and biological activity profiles.

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C25H29N3O3S2/c1-17-9-5-6-10-22(17)27-25(29)19(3)32-24-15-18(2)21-16-20(11-12-23(21)26-24)33(30,31)28-13-7-4-8-14-28/h5-6,9-12,15-16,19H,4,7-8,13-14H2,1-3H3,(H,27,29)

InChI Key

JHGWCYZUBKKMFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C

Origin of Product

United States

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